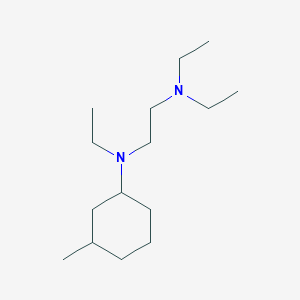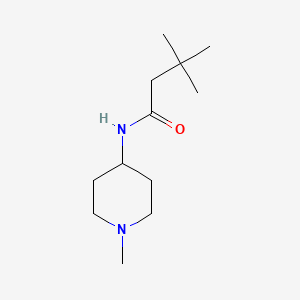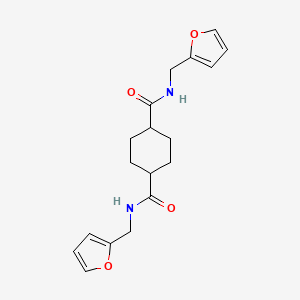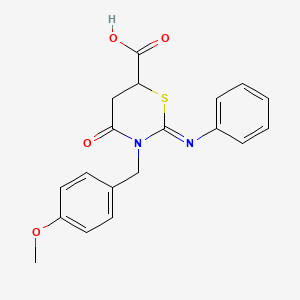
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine (TEMCHED) is a chiral diamine that has gained significant attention in scientific research due to its unique properties and potential applications. TEMCHED is a colorless liquid with a molecular weight of 257.44 g/mol and a boiling point of 244-246°C.
Mechanism of Action
The mechanism of action of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand involves the coordination of the diamine to a metal catalyst, which then facilitates the asymmetric reaction. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, leading to the synthesis of chiral compounds with high enantioselectivity.
Biochemical and Physiological Effects:
While N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health. However, further studies are required to fully understand the potential impacts of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine on human health and the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high enantioselectivity, which makes it a valuable tool for the synthesis of chiral compounds. Additionally, N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory experiments.
However, one limitation of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high cost, which can limit its use in large-scale industrial applications. Additionally, the chiral nature of the ligand can make it difficult to separate and purify the desired enantiomer, which can lead to lower yields and increased costs.
Future Directions
There are several potential future directions for research on N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine. One area of interest is in the development of new and more efficient methods for the synthesis of chiral compounds using N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine, as well as its potential impacts on the environment. Finally, there is potential for the development of new applications for N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine in fields such as medicine, agriculture, and materials science.
Synthesis Methods
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 3-methylcyclohexanone with ethylenediamine, followed by the addition of triethylamine and purification through distillation. This method has been optimized to produce high yields of pure N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine.
Scientific Research Applications
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been widely studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of asymmetric catalysis, where N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to be an effective chiral ligand for various metal catalysts. This has led to the development of new and efficient methods for the synthesis of chiral compounds, which have important applications in the pharmaceutical and chemical industries.
properties
IUPAC Name |
N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-5-16(6-2)11-12-17(7-3)15-10-8-9-14(4)13-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUHNAOMWUPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)C1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)


![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)

![2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4969487.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)

![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4969522.png)

![2-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4969544.png)